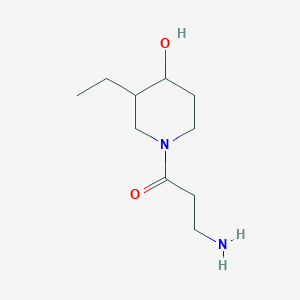

3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-2-8-7-12(6-4-9(8)13)10(14)3-5-11/h8-9,13H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEWFEFQUJUVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one, also known by its CAS number 2090879-29-9, is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a hydroxyl group and an amino group, which contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of 3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one is , with a molecular weight of approximately 186.26 g/mol. Its structure can be represented as follows:

The biological activity of 3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are critical in the context of neuropharmacology.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

- Cocaine Antagonism : Studies have shown that derivatives containing similar piperidine structures can act as cocaine antagonists by blocking cocaine binding to the dopamine transporter (DAT) while permitting dopamine reuptake .

- Neurotransmitter Modulation : The compound may selectively inhibit norepinephrine reuptake, suggesting potential applications in treating mood disorders or attention deficit hyperactivity disorder (ADHD) .

Research Findings

Recent studies have explored the synthesis and therapeutic potential of piperidine derivatives, including 3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one. Notable findings include:

- Synthesis Techniques : The synthesis typically involves the reaction of 3-ethyl-4-hydroxypiperidine with appropriate aminoalkylating agents under controlled conditions, yielding compounds with significant biological activity .

- In Vitro Studies : In vitro assays have demonstrated that compounds similar to 3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one can effectively inhibit monoamine transporters, which are crucial for neurotransmitter regulation .

Case Studies

A review of literature reveals several case studies where piperidine derivatives were tested for their biological activities:

Scientific Research Applications

Research indicates that 3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one exhibits various biological activities that make it a candidate for therapeutic applications:

Anticancer Properties

- Studies have shown that this compound can inhibit the proliferation of cancer cells. It has been linked to mechanisms that induce apoptosis (programmed cell death) in tumor cells.

- A notable study demonstrated that modifications in the piperidine ring structure significantly influenced the compound's antiproliferative activity across different cancer cell lines.

Neurological Effects

- The compound has shown promise in neuroprotective applications, particularly against oxidative stress-induced neuronal damage. Research indicates that it may reduce cell death rates in neuronal cell lines, suggesting potential therapeutic benefits for neurodegenerative diseases.

Case Study 1: Anticancer Activity

A derivative of this compound was tested for its anticancer properties in xenograft models. The results indicated a marked reduction in tumor growth, correlating with increased markers of apoptosis in treated tissues. This suggests that the compound could be further developed as an anticancer agent.

Case Study 2: Neuroprotective Effects

In a study investigating neuroprotective effects, 3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one was administered to neuronal cell lines subjected to oxidative stress. The findings revealed a significant decrease in cell death rates, highlighting its potential application in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Inhibition of Protein Interactions

The compound may disrupt key protein-protein interactions, particularly involving transcription factors crucial for regulating cell growth and survival.

Modulation of Signaling Pathways

It has been linked to the modulation of signaling pathways involved in cell growth and apoptosis, which is vital for its anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Ring Variations

Piperidine vs. Azetidine Derivatives

- 3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one (CAS: 1849314-03-9): Structure: Replaces piperidine with a smaller 3-methoxyazetidine ring. The methoxy group introduces moderate lipophilicity .

- 3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride (CAS: 1220038-99-2): Structure: Contains a 4-hydroxypiperidine ring without the ethyl substituent. Impact: The absence of the ethyl group reduces steric hindrance, while the hydroxyl group improves hydrogen-bonding capacity. This compound was discontinued, possibly due to stability issues .

Piperidine vs. Pyrrolidine Derivatives

- 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one (CAS: 1220181-17-8): Structure: Features a five-membered pyrrolidine ring with a 3-hydroxy substituent. Impact: The pyrrolidine ring offers intermediate flexibility between piperidine and azetidine. The hydroxyl group enhances polarity, which may improve water solubility but reduce membrane permeability .

Piperidine vs. Benzimidazole Derivatives

- 3-Amino-1-(1H-benzo[d]imidazol-1-yl)propan-1-one: Structure: Replaces the piperidine with a benzimidazole ring. Impact: The aromatic benzimidazole enhances π-π stacking interactions, making it suitable for targeting hydrophobic enzyme pockets. These derivatives exhibit antitubercular activity, highlighting the role of heterocycle choice in biological function .

Substituent Variations

Hydroxyl vs. Methoxy Substituents

- 3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one vs. Hydroxyl + Ethyl: Balances polarity (hydroxyl) and lipophilicity (ethyl), optimizing membrane penetration and target engagement .

Aryl vs. Heteroaryl Substituents

- 3-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride (CAS: 5442-48-8): Structure: Substitutes piperidine with a 4-chlorophenyl group. However, it eliminates the basic nitrogen, reducing solubility in physiological conditions .

- 3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one (CAS: 938517-18-1): Structure: Incorporates a pyridinyl-piperazine moiety. Impact: The pyridine ring introduces basicity and hydrogen-bonding sites, favoring interactions with charged residues in enzymes or receptors .

Physicochemical Properties and Bioactivity

| Compound Name | Heterocycle | Substituents | Molecular Weight | Key Properties/Bioactivity |

|---|---|---|---|---|

| 3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one | Piperidine | 3-Ethyl, 4-hydroxy | 228.3 (calc.) | Moderate solubility, unstudied bioactivity |

| 3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one | Azetidine | 3-Methoxy | 158.2 | High rigidity, discontinued |

| 3-Amino-1-(1H-benzo[d]imidazol-1-yl)propan-1-one | Benzimidazole | None | 201.2 | Antitubercular (MIC: 2–8 µg/mL) |

| 3-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride | Chlorophenyl | 4-Chloro | 220.1 | Enhanced stability, reduced solubility |

Preparation Methods

Piperidine Ring Functionalization

- Starting Materials: The synthesis often begins with substituted piperidones or piperidines, such as 3-ethyl-4-hydroxypiperidine derivatives or 3-ethyl-4-methylpiperidin-1-ones.

- Hydroxylation: The 4-hydroxyl group is introduced either by selective oxidation or by nucleophilic substitution on a suitable leaving group at the 4-position.

- Ethyl Substitution: The ethyl group at the 3-position is usually introduced via alkylation of the piperidine ring nitrogen or carbon adjacent to the nitrogen, depending on the precursor used.

Coupling to Propanone Backbone

- The piperidine derivative is reacted with a propan-1-one derivative bearing an amino group at the 3-position.

- This coupling can be achieved via nucleophilic substitution or amidation reactions, often facilitated by activating agents or under catalytic conditions.

- The reaction conditions are optimized to avoid side reactions such as over-alkylation or ring opening.

Representative Synthetic Route (Based on Patent and Literature Data)

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 3-ethyl-4-hydroxypiperidine | Alkylation of 4-hydroxypiperidine with ethyl halide under basic conditions | 3-ethyl-4-hydroxypiperidine intermediate |

| 2 | Protection of hydroxyl group (optional) | Use of silyl or acyl protecting groups | Protected intermediate for selective reactions |

| 3 | Coupling with 3-amino-propan-1-one derivative | Amidation or nucleophilic substitution using coupling agents (e.g., carbodiimides) | Formation of 3-amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one |

| 4 | Deprotection (if applicable) | Acidic or basic hydrolysis to remove protecting groups | Final target compound |

Detailed Research Findings

- According to EvitaChem, related compounds such as 3-(3-hydroxypiperidin-1-yl)-3-oxopropanenitrile are synthesized as key intermediates by cyanoacetylation of hydroxypiperidine derivatives, indicating the utility of such intermediates in further functionalization.

- Patented processes for similar heterocyclic compounds involve reaction of substituted piperidinones with activated esters or halides, often in the presence of organic bases like diisopropylethylamine or 4-dimethylaminopyridine, to achieve high purity products (>99%).

- The use of organic bases and controlled temperature (e.g., cooling to 20°C) during coupling reactions is critical to obtain high yields and purity, minimizing side reactions.

- The presence of hydroxyl and amino groups requires careful protection/deprotection strategies during multi-step synthesis to ensure selective functionalization.

- Enantiomerically pure forms can be obtained by chiral resolution or asymmetric synthesis, as indicated in related patents involving pyrrolidinyl-propanone derivatives.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Starting materials | 3-ethyl-4-hydroxypiperidine or derivatives | Commercially available or synthesized in situ |

| Alkylation agents | Ethyl halides (e.g., ethyl bromide) | Requires base for deprotonation |

| Coupling agents | Carbodiimides, organic bases (e.g., DIPEA, DMAP) | Facilitate amidation/nucleophilic substitution |

| Solvents | DMF, DCM, or aqueous-organic mixtures | Selected for solubility and reaction control |

| Temperature | 0–25°C for coupling steps | To control reaction rate and purity |

| Purification | Crystallization, chromatography | To achieve >99% purity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative (e.g., 3-ethyl-4-hydroxypiperidine) with an aminopropanone precursor. Solvents like ethanol or methanol are used under acid/base catalysis. For example, highlights that fluorinated analogs are synthesized via nucleophilic substitution, where solvent polarity and catalyst choice (e.g., K₂CO₃ for deprotonation) critically affect reaction efficiency . Industrial-scale methods may employ continuous flow reactors to enhance reproducibility and minimize impurities .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the piperidine ring substitution pattern and ketone/amine functional groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies hydroxyl and amine stretches. emphasizes the use of High-Resolution Mass Spectrometry (HRMS) to resolve ambiguities in structurally similar compounds .

Q. How should researchers handle safety and storage of this compound in laboratory settings?

- Methodological Answer : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Use personal protective equipment (PPE) during handling. outlines protocols for spills: neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of piperidine-derived analogs?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Systematic meta-analysis of published data, coupled with controlled replication studies, is advised. ’s comparative table shows how minor structural changes (e.g., hydroxyl vs. fluorine substitution) alter activity profiles, underscoring the need for standardized bioassays .

Q. How does the 3-ethyl-4-hydroxypiperidine moiety influence pharmacokinetic properties compared to other substituents?

- Methodological Answer : The ethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the hydroxyl group increases hydrogen-bonding capacity, affecting solubility. notes fluorinated analogs exhibit prolonged half-lives due to metabolic stability, suggesting ethyl/hydroxyl combinations may balance bioavailability and clearance . Molecular dynamics simulations can further predict binding affinity to targets like dopamine transporters .

Q. What advanced synthetic methods optimize enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) can control stereochemistry during piperidine ring formation. describes aminomethylation techniques using enantioselective catalysts to achieve >95% enantiomeric excess (ee) in related compounds . Chiral HPLC or capillary electrophoresis validates purity .

Q. How can researchers validate hypothesized metabolic pathways for this compound?

- Methodological Answer : Use in vitro microsomal assays (human liver microsomes) to identify phase I metabolites, followed by LC-MS/MS analysis. highlights cytochrome P450 (CYP3A4/2D6) as key enzymes in metabolizing similar piperidine derivatives. Isotope labeling (e.g., ¹⁴C) tracks metabolic fate in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.